N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide
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Overview
Description
N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound characterized by its biphenyl structure with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and other steps to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The amide groups can form hydrogen bonds with proteins, potentially affecting their function. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3,4-dimethyl-: Similar biphenyl core but lacks the additional functional groups.
Propanamide, N-(3-methoxyphenyl)-3-phenyl-: Similar amide structure but different substituents on the aromatic rings
Uniqueness
N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide is unique due to its combination of dimethyl, phenylsulfanyl, and amide groups on a biphenyl core. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O2S2/c1-23-21-25(13-15-29(23)33-31(35)17-19-37-27-9-5-3-6-10-27)26-14-16-30(24(2)22-26)34-32(36)18-20-38-28-11-7-4-8-12-28/h3-16,21-22H,17-20H2,1-2H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCIVJYSTHHVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCSC3=CC=CC=C3)C)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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